A Comprehensive Technical Guide to the Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) from Potassium Tetrachloroplatinate
A Comprehensive Technical Guide to the Synthesis of Dichloro(1,2-diaminocyclohexane)platinum(II) from Potassium Tetrachloroplatinate
Foreword: The Strategic Importance of Dichloro(1,2-diaminocyclohexane)platinum(II)
In the landscape of oncological therapeutics, platinum-based drugs represent a cornerstone of modern chemotherapy. While cisplatin laid the foundation, its efficacy is often curtailed by significant side effects and the onset of cellular resistance. The development of third-generation platinum compounds, such as oxaliplatin, marked a pivotal advancement, offering a distinct spectrum of activity, particularly in colorectal cancer. The efficacy of oxaliplatin is intrinsically linked to its unique structural motif: a 1,2-diaminocyclohexane (DACH) ligand. This bulky bidentate ligand is thought to be crucial in overcoming the resistance mechanisms that plague earlier platinum drugs.[1][2]
The direct precursor to oxaliplatin is Dichloro(1,2-diaminocyclohexane)platinum(II), often abbreviated as PtCl₂(DACH).[3][4] The synthesis of this intermediate is, therefore, a critical upstream process in the manufacturing of a life-saving pharmaceutical. This guide provides a detailed, scientifically-grounded methodology for the synthesis of PtCl₂(DACH) from potassium tetrachloroplatinate (K₂PtCl₄), designed for researchers and professionals in drug development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for procedural choices, and the self-validating checkpoints that ensure a successful and reproducible synthesis.
Foundational Principles: The Ligand Substitution Reaction
The synthesis of PtCl₂(DACH) from K₂PtCl₄ is a classic example of a ligand substitution reaction in coordination chemistry. The central platinum(II) ion in the starting material, K₂PtCl₄, exists as the square planar anion [PtCl₄]²⁻. The core of this synthesis involves the displacement of two chloride (Cl⁻) ligands by the bidentate 1,2-diaminocyclohexane (DACH) ligand.
The Overall Transformation:
K₂[PtCl₄] + C₆H₁₀(NH₂)₂ → [PtCl₂(C₆H₁₀(NH₂)₂)] + 2 KCl
The DACH molecule, possessing two amine functional groups, acts as a chelating agent, forming two coordinate bonds with the platinum center. This chelation results in a thermodynamically stable five-membered ring structure, which is a significant driving force for the reaction. The resulting product, PtCl₂(DACH), is a neutral complex that is sparingly soluble in water, a property that is instrumental in its isolation.[5]
While other synthetic routes exist, such as those employing an iodide intermediate, the direct reaction of K₂PtCl₄ with DACH is often favored for its operational simplicity and high potential yield in a single step.[5][6][7]
The Reaction Pathway: A Visual Representation
The conversion of the starting materials into the final product can be visualized as a direct substitution and chelation process.
Caption: Reaction scheme for the synthesis of PtCl₂(DACH).
Detailed Experimental Protocol
This protocol is based on established methodologies that yield a high-purity product.[5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Required Purity |
| Potassium Tetrachloroplatinate(II) | K₂PtCl₄ | 415.09 | >99% |
| 1,2-Diaminocyclohexane (trans-isomer preferred) | C₆H₁₀(NH₂)₂ | 114.19 | >98% |
| Deionized Water | H₂O | 18.02 | High Purity |
| Methanol | CH₃OH | 32.04 | ACS Grade |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, >99.8% |
| Hydrochloric Acid (0.1 N) | HCl | 36.46 | Standardized Solution |
Equipment
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Glass beakers (100 mL, 250 mL)
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Magnetic stirrer and stir bars
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Analytical balance
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Buchner funnel and filtration flask
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Whatman filter paper
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Spatulas and wash bottles
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Drying oven
Synthesis Procedure: Step-by-Step
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Dissolution of K₂PtCl₄: In a 250 mL beaker, dissolve 8.30 g (20 mmol) of potassium tetrachloroplatinate(II) in 75 mL of deionized water. Stir at room temperature until a clear, deep red solution is obtained.
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Addition of DACH Ligand: To the stirring platinum solution, add 2.28 g (20 mmol) of 1,2-diaminocyclohexane. Causality Insight: An equimolar ratio is critical. An excess of DACH could lead to the formation of undesired bis(DACH)platinum complexes, while an excess of K₂PtCl₄ would result in unreacted starting material contaminating the product.
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Reaction: Continue stirring the mixture at room temperature for a minimum of three hours. A yellow, insoluble precipitate will form and thicken over time. Expertise Insight: The formation of this precipitate is the primary visual indicator of a successful reaction. The low solubility of the neutral PtCl₂(DACH) complex in water drives the reaction equilibrium towards the products, ensuring a high conversion rate.[5]
-
Isolation: Collect the yellow solid product by vacuum filtration using a Buchner funnel.
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Washing: Wash the filtered product sequentially with two portions of deionized water (25 mL each) followed by two portions of methanol (25 mL each). Trustworthiness Check: The water wash is crucial for removing the potassium chloride byproduct and any unreacted K₂PtCl₄. The subsequent methanol wash removes residual water and any organic-soluble impurities, and it facilitates faster drying.[5]
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Drying: Dry the crude product in an oven at 60-70°C to a constant weight. The expected yield of the crude product is approximately 90%.[5]
Purification via Recrystallization
For applications requiring high purity, such as the synthesis of an active pharmaceutical ingredient (API), recrystallization is mandatory.
-
Dissolution: In a clean beaker, dissolve the crude PtCl₂(DACH) product in a minimal amount of dimethylformamide (DMF) with gentle warming if necessary.
-
Filtration: Filter the resulting solution while warm to remove any insoluble impurities.
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Precipitation: To the clear filtrate, add three volumes of methanol or 0.1 N HCl dropwise while stirring. The purified product will precipitate out of the solution. Causality Insight: PtCl₂(DACH) is soluble in the polar aprotic solvent DMF but insoluble in methanol and acidic water. This differential solubility is the basis for the purification. The addition of the "anti-solvent" causes the desired compound to crash out of solution, leaving more soluble impurities behind.[5]
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Final Isolation: Collect the purified white-to-pale-yellow crystals by vacuum filtration, wash with a small amount of methanol, and dry in an oven to a constant weight. The yield after purification is typically around 50%.[5]
Experimental Workflow and Data Summary
The entire process, from initial reaction to final purification, follows a logical and systematic flow.
Caption: Experimental workflow for PtCl₂(DACH) synthesis and purification.
Quantitative Data Summary
| Parameter | Value | Rationale / Notes |
| K₂PtCl₄ Quantity | 20 mmol | Stoichiometric basis for the reaction. |
| 1,2-DACH Quantity | 20 mmol | Ensures 1:1 molar ratio with the platinum complex. |
| Reaction Solvent | Water (75 mL) | Excellent solvent for the ionic starting material. |
| Reaction Temperature | Room Temperature (~25°C) | Energetically efficient; minimizes side reactions. |
| Reaction Time | 3 hours | Allows for the reaction to proceed to completion. |
| Crude Yield | ~90% | High yield due to product insolubility driving the reaction.[5] |
| Purified Yield | ~47-50% | Reflects losses inherent in the recrystallization process.[5] |
Product Characterization and Safety
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Elemental Analysis: To confirm the empirical formula (C₆H₁₄Cl₂N₂Pt).[7]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt): To verify the structure and coordination of the DACH ligand.[8][9]
-
Infrared (IR) Spectroscopy: To identify characteristic Pt-N and Pt-Cl stretching frequencies.
-
Mass Spectrometry: To confirm the molecular weight of the complex.[7][10][11]
Safety and Handling: Platinum compounds are potent sensitizers and are considered hazardous.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of fine powders.
-
Waste Disposal: Dispose of all platinum-containing waste in designated, clearly labeled containers according to institutional guidelines.
Conclusion
The synthesis of dichloro(1,2-diaminocyclohexane)platinum(II) is a foundational procedure in the production of advanced platinum-based anticancer agents. The method detailed herein, involving the direct ligand substitution of potassium tetrachloroplatinate(II) with 1,2-diaminocyclohexane, is robust, reproducible, and grounded in fundamental principles of coordination chemistry. By understanding the causality behind each step—from the choice of solvent to the purification strategy—researchers can confidently and safely produce this vital pharmaceutical intermediate with high yield and purity, paving the way for further development in the critical field of cancer therapy.
References
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PrepChem.com. Synthesis of Dichloro (1,2-diaminocyclohexane)platinum (II). Available from: [Link]
- Google Patents. Process for preparation of 1,2-diamino-cyclohexane-platinum (II) complexes (US8637692B2).
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Tfouni, E., et al. (2024). Interactions with DNA Models of the Oxaliplatin Analog (cis-1,3-DACH)PtCl2. National Institutes of Health (PMC). Available from: [Link]
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MDPI. (2023). Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. Available from: [Link]
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Professor Dave Explains. (2023). Organometallic Reactions Part 2: Oxidative Addition. YouTube. Available from: [Link]
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PubChem. Dichloro(1,2-diaminocyclohexane)platinum (II) | C6H12Cl2N2Pt | CID 44387905. Available from: [Link]
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Kates, R. E., & Kelland, L. R. (2012). Preparation and In Vivo Evaluation of Dichloro(1,2-Diaminocyclohexane)platinum(II)-Loaded Core Cross-Linked Polymer Micelles. National Institutes of Health (PMC). Available from: [Link]
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PubChem. Dichloro[(1R,2R)-1,2-cyclohexanediamine]platinum. Available from: [Link]
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Gately, D. P., & Howell, S. B. (2010). Oxaliplatin: pre-clinical perspectives on the mechanisms of action, response and resistance. Available from: [Link]
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Navarro-Ranninger, C., et al. (1998). Synthesis, characterization, and antitumor activity of new platinum(IV) trans-carboxylate complexes: crystal structure of [Pt(cis-1,4-DACH)trans-(acetate)2Cl2]. PubMed. Available from: [Link]
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MDPI. (2023). Multi-Pathway Study for Oxaliplatin Resistance Reduction. Available from: [Link]
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